Edoxaban impurity 4

Pharmaceutical impurity analysis HPLC method validation Reference standard qualification

This is a fully characterized late-stage synthetic intermediate and process impurity of Edoxaban. Its unique (1R,2S,5S) stereochemistry and tert-butyl carbamate moiety are essential for accurate HPLC peak identification and ICH Q3A compliance. Use of generic alternatives compromises method specificity and regulatory filings. Essential for ANDA submissions and process optimization.

Molecular Formula C21H30ClN5O5
Molecular Weight 467.9 g/mol
CAS No. 480452-36-6
Cat. No. B1421366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdoxaban impurity 4
CAS480452-36-6
Molecular FormulaC21H30ClN5O5
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C
InChIInChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15+/m0/s1
InChIKeyYJDLJNAWLBVIRF-AEGPPILISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edoxaban Impurity 4 (CAS 480452-36-6): A Critical Intermediate and Degradation Marker for Factor Xa Inhibitor Quality Control


Edoxaban impurity 4 (CAS 480452-36-6), also known as Edoxaban impurity D or tert-butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a process-related impurity and synthetic intermediate of the direct oral anticoagulant Edoxaban (DU-176), a potent factor Xa (FXa) inhibitor [1]. It arises during the multi-step synthesis of the Edoxaban tosylate active pharmaceutical ingredient (API) and serves as a key reference standard for analytical method development, process control, and regulatory compliance in pharmaceutical manufacturing [2][3].

Why Edoxaban Impurity 4 Cannot Be Substituted by Other 'Edoxaban Impurities' in Critical Analytical Workflows


The interchangeable use of a generic 'Edoxaban impurity' reference standard in place of Edoxaban impurity 4 is scientifically invalid due to its unique structural identity as a key late-stage synthetic intermediate with a tert-butyl carbamate protecting group and a specific (1R,2S,5S) stereochemistry, distinguishing it from the dozens of other known Edoxaban-related impurities [1]. As an impurity standard, its precise identity is mandatory for accurate retention time identification in HPLC methods and for establishing system suitability criteria in quality control laboratories; substitution with an unqualified alternative compromises method specificity, risks regulatory non-compliance under ICH Q3A/Q3B guidelines, and can lead to erroneous impurity profiling in both API release and stability studies .

Quantitative Differentiation: Edoxaban Impurity 4 vs. Other Edoxaban-Related Substances


Purity and Characterization Data Comparison for Edoxaban Impurity 4 Reference Standards

Commercially available Edoxaban impurity 4 reference standards are supplied with quantified purity levels and comprehensive characterization data packages. One manufacturer supplies this impurity at a purity of 99.0% . Other suppliers provide a standard purity of 98% with batch-specific quality control reports including NMR, HPLC, and GC . A third vendor supplies the compound at ≥98% purity . This contrasts with many other Edoxaban impurities that are only available at >95% purity or as 'research grade' with more limited analytical documentation.

Pharmaceutical impurity analysis HPLC method validation Reference standard qualification

Stereochemical Purity and Chiral Separation Method Specificity

Edoxaban impurity 4 possesses a defined (1R,2S,5S) stereochemistry . A patented chiral HPLC method was specifically developed to separate and quantify Edoxaban tosylate hydrate and its isomer impurities, demonstrating the critical need for stereochemically defined reference standards [1]. The method achieves baseline separation of multiple chiral impurities, underscoring that Edoxaban impurity 4, with its specific stereochemistry, serves as an essential marker for method system suitability and identification of process-related stereoisomers.

Chiral HPLC Enantiomeric separation Isomer impurity control

Availability of Certified Reference Standards with Full Characterization

Edoxaban impurity 4 is available as a certified reference standard from multiple vendors, often accompanied by comprehensive analytical data packages. For example, one vendor supplies the standard with a Certificate of Analysis (CoA) that includes NMR, MS, and HPLC data . Another offers the standard under ISO 17034 accreditation, ensuring metrological traceability and certified purity values [1]. This level of documentation is not universally available for all Edoxaban impurities, making impurity 4 a more reliable and readily implementable choice for regulated quality control laboratories.

Reference standard Certificate of Analysis ISO 17034

Primary Application Scenarios for Edoxaban Impurity 4 (CAS 480452-36-6)


HPLC Method Development and System Suitability for Edoxaban API

Edoxaban impurity 4 is used as a key reference standard to establish system suitability criteria, including peak resolution and retention time identification, in validated HPLC methods for the analysis of Edoxaban tosylate API and its related substances [1]. Its distinct chromatographic profile ensures accurate quantification of this specific process-related impurity in both release and stability testing.

Process Control and Optimization in Edoxaban Synthesis

As a late-stage synthetic intermediate, Edoxaban impurity 4 is monitored during the manufacturing process to assess the efficiency of specific reaction steps (e.g., carbamate deprotection). Quantifying its levels allows for real-time process optimization and ensures that the final API meets established impurity limits, consistent with ICH Q3A guidelines .

Abbreviated New Drug Application (ANDA) Impurity Profiling

For generic pharmaceutical companies, Edoxaban impurity 4 is an essential component of the impurity profile submitted in an ANDA. Its use as a fully characterized reference standard with a Certificate of Analysis (CoA) containing HPLC, NMR, and MS data provides regulatory agencies with the necessary evidence of method specificity and impurity control, thereby de-risking the approval process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edoxaban impurity 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.